molecular formula C12H22O B12697537 (E)-9-Dodecenal CAS No. 155235-07-7

(E)-9-Dodecenal

Cat. No.: B12697537
CAS No.: 155235-07-7
M. Wt: 182.30 g/mol
InChI Key: QGUDMPDYXLMJNK-ONEGZZNKSA-N
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Description

(E)-9-Dodecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the E-configuration (trans) at the ninth carbon position. This compound is known for its distinctive odor and is often found in nature as a component of pheromones in various insects.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-9-Dodecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. Another method is the hydroformylation of 1-dodecene, followed by selective oxidation to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene. This process involves the addition of a formyl group to the double bond, followed by oxidation. The reaction conditions typically include high pressure and the presence of a rhodium-based catalyst.

Chemical Reactions Analysis

Types of Reactions: (E)-9-Dodecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (E)-9-Dodecenoic acid.

    Reduction: Reduction of this compound yields (E)-9-Dodecenol.

    Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products:

    Oxidation: (E)-9-Dodecenoic acid.

    Reduction: (E)-9-Dodecenol.

    Substitution: Various substituted dodecenal derivatives.

Scientific Research Applications

(E)-9-Dodecenal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: this compound is studied for its role as a pheromone in insects, aiding in the understanding of insect behavior and communication.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the fragrance industry due to its pleasant odor and in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (E)-9-Dodecenal involves its interaction with specific molecular targets. In insects, it binds to olfactory receptors, triggering a behavioral response. The compound’s aldehyde group is reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing their function.

Comparison with Similar Compounds

(E)-9-Dodecenal can be compared with other similar compounds such as:

    (Z)-9-Dodecenal: The cis isomer of this compound, which has different olfactory properties and biological activities.

    (E)-10-Dodecenal: Another isomer with the double bond at the tenth carbon position, exhibiting distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific double bond position and E-configuration, which confer distinct chemical reactivity and biological activity compared to its isomers and other aldehydes.

Properties

CAS No.

155235-07-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-dodec-9-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,12H,2,5-11H2,1H3/b4-3+

InChI Key

QGUDMPDYXLMJNK-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCCCC=O

Canonical SMILES

CCC=CCCCCCCCC=O

Origin of Product

United States

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